t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride
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Overview
Description
T-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride is a chemical compound with the CAS number 2007915-44-6 . It has a molecular weight of 222.71 and a molecular formula of C9H19ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cis-2-methylazetidin-3-yl group attached to a carbamate group, which is further attached to a tert-butyl group . The presence of these groups may influence the compound’s reactivity and properties.Scientific Research Applications
Pharmacological Applications
Carbamate compounds, such as Tiagabine, a potent and selective GABA uptake inhibitor, have shown significant anticonvulsant properties and potential utility in the treatment of chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy (Suzdak & Jansen, 1995).
Environmental Impact and Degradation
Carbamate pesticides, like Aldicarb, are known for their soil application to control various pests. Although effective, their environmental impact and degradation pathways have been subjects of research due to concerns about water contamination and toxicity to non-target organisms (Risher, Mink, & Stara, 1987). Studies have also focused on understanding the structure-metabolism relationships in the hydrolysis of carbamates to aid in the design of more environmentally friendly compounds (Vacondio et al., 2010).
Mechanisms of Action and Toxicology
Understanding the toxicologic effects and mechanisms of action of carbamate insecticides is crucial for evaluating their safety and environmental impact. Research has detailed these aspects, highlighting the need for cautious use and proper management to mitigate potential risks (Smith & Bucher, 2012).
Neuroprotective Applications
In the realm of neurology, compounds like 3-N-Butylphthalide derived from natural sources have shown significant neuroprotective effects, emphasizing the potential of carbamate derivatives in treating neurological disorders such as ischemic stroke and degenerative diseases (Abdoulaye & Guo, 2016).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Pharmacokinetics
The compound’s metabolism and excretion pathways are yet to be determined .
properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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